1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(cyclopentylthio)ethanone

描述

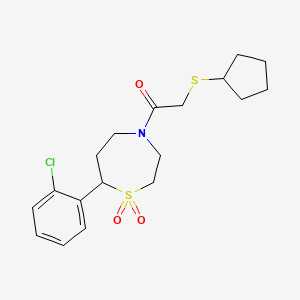

The compound 1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(cyclopentylthio)ethanone is a structurally complex molecule featuring:

- A 1,4-thiazepane ring modified with a sulfone group (1,1-dioxido) at the sulfur atom.

- A 2-chlorophenyl substituent at the 7-position of the thiazepane ring.

- A cyclopentylthio group linked to an ethanone moiety.

The sulfone group enhances polarity and metabolic stability, while the cyclopentylthio moiety may influence lipophilicity and membrane permeability .

属性

IUPAC Name |

1-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-2-cyclopentylsulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24ClNO3S2/c19-16-8-4-3-7-15(16)17-9-10-20(11-12-25(17,22)23)18(21)13-24-14-5-1-2-6-14/h3-4,7-8,14,17H,1-2,5-6,9-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYOVWHNAUVIODM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SCC(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(cyclopentylthio)ethanone is a complex organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a thiazepane ring, a dioxido group, and various functional moieties that may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 318.82 g/mol. The compound's structure is characterized by:

| Feature | Description |

|---|---|

| Thiazepane Ring | A seven-membered heterocyclic ring |

| Chlorophenyl Group | Enhances biological activity |

| Cyclopentylthio Moiety | Provides additional pharmacological properties |

The biological activity of this compound is believed to be linked to its ability to interact with specific molecular targets. Research indicates that the thiazepane structure may facilitate binding to enzymes or receptors involved in various biological pathways. This interaction can lead to alterations in enzyme activity or receptor signaling, potentially resulting in therapeutic effects.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, disrupting their function and affecting metabolic pathways.

- Receptor Modulation : It may modulate the activity of specific receptors involved in disease processes, thereby influencing cellular responses.

Biological Activities

Several studies have explored the biological activities associated with this compound. Notable activities include:

Antimicrobial Activity

Research suggests that thiazepane derivatives exhibit antimicrobial properties. The presence of the chlorophenyl group may enhance this activity against various pathogens.

Anticancer Potential

The compound has been investigated for its potential anticancer effects. Its ability to induce apoptosis in cancer cells could be linked to its interaction with specific cellular pathways.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives of thiazepanes showed significant inhibition against gram-positive and gram-negative bacteria. The incorporation of the chlorophenyl moiety was found to enhance this effect.

- Cancer Cell Studies : In vitro studies indicated that this compound exhibited cytotoxic effects on several cancer cell lines. Mechanistic studies suggested that the compound triggers apoptotic pathways through caspase activation.

Research Findings

Recent literature highlights the ongoing research into the pharmacological applications of this compound:

| Study Focus | Findings |

|---|---|

| Enzyme Inhibition | Identified as a potential inhibitor for specific metabolic enzymes. |

| Anticancer Activity | Induced apoptosis in cancer cell lines; further studies needed for clinical relevance. |

| Antimicrobial Properties | Effective against a range of bacterial strains; structure-activity relationship studies ongoing. |

科学研究应用

Overview

1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(cyclopentylthio)ethanone, also known as Sotagliflozin, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential therapeutic applications. This compound features a thiazepane ring and various functional groups that contribute to its biological activities.

Antidiabetic Effects

Sotagliflozin acts as a sodium-glucose cotransporter 2 (SGLT2) inhibitor. This mechanism prevents glucose reabsorption in the kidneys, promoting its excretion and aiding in glycemic control for patients with type 2 diabetes. Research indicates that this compound not only helps manage blood sugar levels but also offers benefits such as weight loss and improved cardiovascular health .

Neuroprotective Properties

Preliminary studies suggest potential neuroprotective effects of Sotagliflozin in models of neuroinflammation. The compound may inhibit inflammatory responses in microglial cells, which could be beneficial in neurodegenerative diseases such as Parkinson's disease .

Enzyme Inhibition

The compound has been classified under enzyme inhibitors, indicating its potential role in modulating enzymatic activity. Ongoing research aims to identify specific enzymes targeted by Sotagliflozin and the implications for therapeutic applications .

Case Studies and Research Findings

Research findings on Sotagliflozin have highlighted its efficacy in clinical settings:

- Clinical Trials : Studies have demonstrated that Sotagliflozin significantly improves glycemic control in patients with type 2 diabetes compared to placebo treatments.

- Animal Models : Research involving animal models has shown promising results regarding its neuroprotective effects, suggesting a mechanism that involves the modulation of inflammatory pathways .

相似化合物的比较

Table 1: Key Structural Features of Comparable Compounds

Key Observations:

- Chlorophenyl Placement: Unlike JWH-203, where the 2-chlorophenyl group is directly attached to the ethanone, the target compound positions it on the thiazepane ring, altering steric and electronic interactions.

- Thioether vs. Alkyl Chains : The cyclopentylthio group in the target compound may increase lipophilicity compared to the pentyl chain in JWH-203, affecting bioavailability .

Functional Group Comparisons

Sulfones vs. Sulfides or Ethers

- Sulfone (Target Compound): Higher polarity and oxidative stability compared to sulfides or ethers, as seen in clomazone (isoxazolidinone with chlorophenylmethyl) . This could enhance resistance to metabolic degradation.

- Thioether (Cyclopentylthio): Less polar than hydroxyl groups in hydroxyacetophenones (e.g., [113272-14-3]: 2-[(4-Chlorophenyl)thio]-1-(2-hydroxyphenyl)ethanone) but more lipophilic, favoring membrane penetration .

Physicochemical Properties (Inferred)

- Molecular Weight: The target compound’s molecular weight likely exceeds 350 g/mol, similar to JWH-203 (C21H22ClNO, ~339.86 g/mol) . Higher molecular weight could limit blood-brain barrier penetration.

- Solubility: The sulfone group may improve aqueous solubility relative to purely hydrocarbon analogues (e.g., clomazone) but less than hydroxyacetophenones .

常见问题

Q. What are the optimal synthetic routes for 1-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(cyclopentylthio)ethanone, and how can reaction yields be improved?

- Methodological Answer : The synthesis can be optimized by evaluating alkylating agents (e.g., bromo- or chloro-derivatives) for thioether bond formation. For example, using 2-bromo-1-(4-methoxyphenyl)ethanone as an alkylating agent in a nucleophilic substitution reaction achieved a 91% yield in a structurally analogous compound . Reaction conditions (solvent polarity, temperature, and catalyst use) should be systematically varied. Monitoring via TLC and HPLC ensures intermediate purity.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structural identity of this compound?

- Methodological Answer :

- ¹H NMR : Analyze aromatic proton environments (e.g., 2-chlorophenyl substituents) and cyclopentylthio methylene signals (δ ~4.75 ppm for CH2 groups) .

- IR : Identify sulfone (S=O) stretches at ~1300–1150 cm⁻¹ and ketone (C=O) at ~1700 cm⁻¹. Subtract solvent artifacts (e.g., CCl4 at 1550 cm⁻¹) using reference spectra .

- MS : Confirm molecular ion peaks via electron ionization (EI-MS) and fragmentation patterns (e.g., loss of cyclopentylthio moiety) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer : High-throughput screening (HTS) using cell-based assays (e.g., oxidative stress response via Keap1-Nrf2-ARE pathway activation) can identify bioactivity. Dose-response curves (0.1–100 µM) and positive controls (e.g., sulforaphane) validate results. Use luminescence or fluorescence readouts for ARE-driven reporter genes .

Advanced Research Questions

Q. How can kinetic and thermodynamic studies resolve contradictions in reaction mechanisms for sulfone formation?

- Methodological Answer : Perform density functional theory (DFT) calculations to model sulfonation pathways (e.g., sulfoxide → sulfone oxidation). Compare experimental activation energies (via Arrhenius plots) with theoretical values. Use stopped-flow IR to track intermediates in real-time. Discrepancies between computational and experimental data may indicate solvent or catalyst effects .

Q. What experimental designs assess environmental stability and degradation products of this compound?

- Methodological Answer : Follow long-term environmental fate studies as per INCHEMBIOL project guidelines :

- Hydrolysis : Expose to pH 3–9 buffers at 25–50°C; analyze via LC-MS for degradation products.

- Photolysis : Use UV-Vis irradiation (λ = 290–800 nm) in aqueous/organic media; monitor half-lives.

- Biotic degradation : Incubate with soil microbiota; quantify metabolites via GC-MS.

Q. How do steric and electronic effects of the 2-chlorophenyl group influence conformational dynamics in the thiazepane ring?

- Methodological Answer : Perform X-ray crystallography to resolve the solid-state structure (as in analogous chlorophenyl compounds ). Compare with solution-state NMR (NOESY for proximity correlations) and DFT-optimized geometries. Torsional angles around the thiazepane ring and Cl···S non-bonded interactions can be quantified .

Q. What strategies mitigate spectral contamination in IR and MS analyses of this compound?

- Methodological Answer :

Q. How can QSAR models predict the pharmacokinetic properties of derivatives of this compound?

- Methodological Answer : Develop Quantitative Structure-Activity Relationship (QSAR) models using descriptors like logP, polar surface area, and H-bond donors/acceptors. Train models with datasets from PubChem or CC-DPS . Validate with in vitro permeability (Caco-2 assays) and metabolic stability (microsomal incubation) data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。